

NMR Characterization of 4,5-Dimethoxy-1-cyanobenzocyclobutane: A Comparative Guide

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Compound of Interest

Compound Name: 4,5-Dimethoxy-1-cyanobenzocyclobutane

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This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **4,5-Dimethoxy-1-cyanobenzocyclobutane**, a key intermediate in the synthesis of pharmaceuticals like Ivabradine. Due to the limited availability of a complete public experimental NMR dataset for this specific molecule, this guide combines partial experimental data with predicted spectral values for a comprehensive overview. For comparative purposes, experimental data for structurally related compounds, 1,2-dimethoxybenzene and benzocyclobutane, are included to aid in the interpretation of the spectral features of the target molecule.

Spectroscopic Data Comparison

The following tables summarize the ^1H and ^{13}C NMR data for **4,5-Dimethoxy-1-cyanobenzocyclobutane** and its structural analogues. This side-by-side comparison facilitates the understanding of the influence of different structural motifs on the chemical shifts.

Table 1: ^1H NMR Data Comparison

Compound	Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
4,5-Dimethoxy-1-cyanobenzocyclobutane	H-1'	4.45	t	7.6
(Experimental & Predicted)	H-2'a	3.52-3.57	m	-
H-2'b	3.35	m	-	
OCH ₃	3.73	s	-	
H-3	6.96	s	-	
H-6	6.86	s	-	
1,2-Dimethoxybenzene (Veratrole)	H-3, H-6	6.88	m	-
(Experimental)	H-4, H-5	6.93	m	-
OCH ₃	3.87	s	-	
Benzocyclobutane	Aromatic	7.10	m	-
(Experimental)	Aliphatic	3.12	s	-

Note: The experimental data for **4,5-Dimethoxy-1-cyanobenzocyclobutane** is partial. Predicted values are used to complete the assignments. The numbering of the atoms for the target molecule is provided in the structural diagram below.

Table 2: ¹³C NMR Data Comparison

Compound	Carbon Assignment	Chemical Shift (δ) ppm
4,5-Dimethoxy-1-cyanobenzocyclobutane	C-1'	30.2
(Predicted)	C-2'	29.7
CN	121.5	
C-3	111.8	
C-4	148.5	
C-5	148.2	
C-6	109.5	
C-2a	135.1	
C-6a	134.8	
OCH ₃	56.1	
1,2-Dimethoxybenzene (Veratrole)	C-1, C-2	149.3
(Experimental)	C-3, C-6	111.3
C-4, C-5	120.7	
OCH ₃	55.9	
Benzocyclobutane	Aromatic (quat.)	145.8
(Experimental)	Aromatic (CH)	121.7
Aliphatic	29.7	

Interpretation of NMR Data

The ¹H NMR spectrum of **4,5-Dimethoxy-1-cyanobenzocyclobutane** shows distinct signals corresponding to the aromatic, methoxy, and cyclobutane protons. The two singlets in the aromatic region (δ 6.96 and 6.86 ppm) are consistent with the two isolated aromatic protons. The sharp singlet at δ 3.73 ppm corresponds to the six protons of the two equivalent methoxy

groups. The aliphatic region displays a triplet and two multiplets, characteristic of the three protons on the cyclobutane ring.

A comparison with 1,2-dimethoxybenzene reveals that the aromatic protons in the target molecule are shifted slightly upfield, likely due to the electronic effects of the fused cyclobutane ring. The chemical shifts of the methoxy groups are very similar. The aliphatic proton signals, when compared to the single peak of the four equivalent protons in benzocyclobutane, are more complex due to the substitution at the C-1' position, which breaks the symmetry of the cyclobutane ring.

The predicted ^{13}C NMR spectrum further supports the structure, with distinct signals for the quaternary and methine aromatic carbons, the methoxy carbons, the cyano carbon, and the two aliphatic carbons of the cyclobutane ring.

Experimental Protocols

The following provides a general methodology for the NMR characterization of **4,5-Dimethoxy-1-cyanobenzocyclobutane**.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the solution is free of any particulate matter.

2. NMR Data Acquisition:

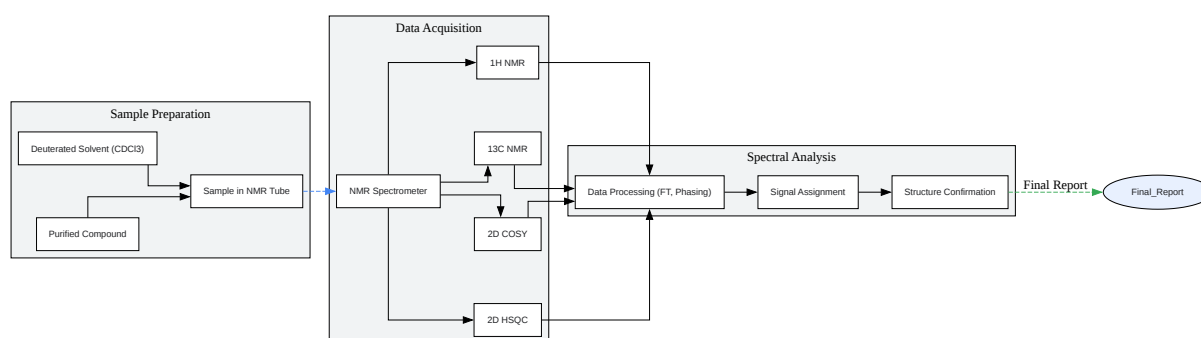
- NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- ^1H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: A proton-decoupled experiment is performed. Key parameters include a spectral width of around 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ^{13}C , and a relaxation delay of 2-5 seconds.

- 2D NMR (COSY, HSQC): Standard pulse programs are used for these experiments.
 - COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of a small molecule like **4,5-Dimethoxy-1-cyanobenzocyclobutane**.



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Caption: Workflow for NMR characterization of organic compounds.

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